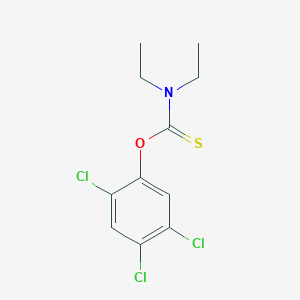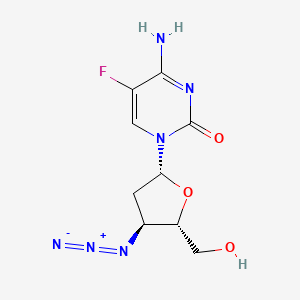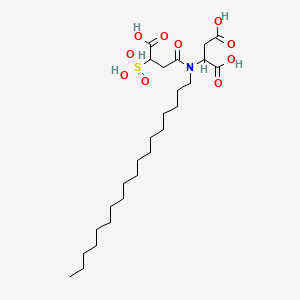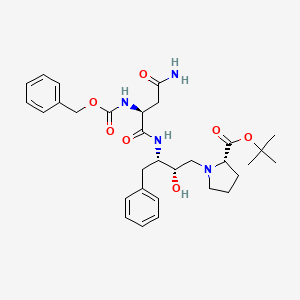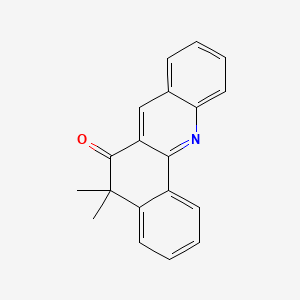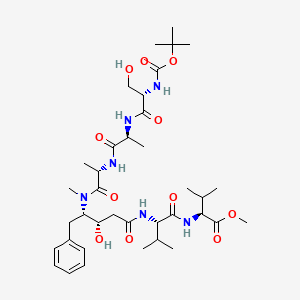
(S)-2-((S)-2-((3S,4S)-4-(((S)-2-((S)-2-((S)-2-tert-Butoxycarbonylamino-3-hydroxy-propanoylamino)-propanoylamino)-propanoyl)-methyl-amino)-3-hydroxy-5-phenyl-pentanoylamino)-3-methyl-butanoylamino)-3-methyl-butyric acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((S)-2-((3S,4S)-4-(((S)-2-((S)-2-((S)-2-tert-Butoxycarbonylamino-3-hydroxy-propanoylamino)-propanoylamino)-propanoyl)-methyl-amino)-3-hydroxy-5-phenyl-pentanoylamino)-3-methyl-butanoylamino)-3-methyl-butyric acid methyl ester is a complex organic compound with a highly intricate structure This compound is characterized by multiple chiral centers, making it a stereochemically rich molecule
Preparation Methods
The synthesis of (S)-2-((S)-2-((3S,4S)-4-(((S)-2-((S)-2-((S)-2-tert-Butoxycarbonylamino-3-hydroxy-propanoylamino)-propanoylamino)-propanoyl)-methyl-amino)-3-hydroxy-5-phenyl-pentanoylamino)-3-methyl-butanoylamino)-3-methyl-butyric acid methyl ester involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry is achieved. The synthetic route typically begins with the protection of functional groups, followed by the formation of peptide bonds through coupling reactions. Industrial production methods may involve the use of automated peptide synthesizers to streamline the process and ensure high purity and yield.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups present in the molecule can be oxidized to form ketones or aldehydes.
Reduction: The amide bonds can be reduced to amines under specific conditions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and hydrolyzing agents like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-2-((S)-2-((3S,4S)-4-(((S)-2-((S)-2-((S)-2-tert-Butoxycarbonylamino-3-hydroxy-propanoylamino)-propanoylamino)-propanoyl)-methyl-amino)-3-hydroxy-5-phenyl-pentanoylamino)-3-methyl-butanoylamino)-3-methyl-butyric acid methyl ester has several scientific research applications:
Chemistry: It is used as a model compound to study stereochemistry and chiral synthesis.
Biology: It is investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple chiral centers allow for selective binding to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar compounds to (S)-2-((S)-2-((3S,4S)-4-(((S)-2-((S)-2-((S)-2-tert-Butoxycarbonylamino-3-hydroxy-propanoylamino)-propanoylamino)-propanoyl)-methyl-amino)-3-hydroxy-5-phenyl-pentanoylamino)-3-methyl-butanoylamino)-3-methyl-butyric acid methyl ester include other peptides and peptide derivatives with similar structural motifs. These compounds may share similar properties but differ in their specific functional groups or stereochemistry, leading to unique biological activities and applications. Examples include:
Peptide analogs: Compounds with similar peptide backbones but different side chains.
Chiral esters: Molecules with similar ester groups but different chiral centers.
Amide derivatives: Compounds with similar amide bonds but different substituents.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
126333-31-1 |
|---|---|
Molecular Formula |
C37H60N6O11 |
Molecular Weight |
764.9 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]propanoyl]-methylamino]-5-phenylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C37H60N6O11/c1-20(2)29(33(49)42-30(21(3)4)35(51)53-11)41-28(46)18-27(45)26(17-24-15-13-12-14-16-24)43(10)34(50)23(6)39-31(47)22(5)38-32(48)25(19-44)40-36(52)54-37(7,8)9/h12-16,20-23,25-27,29-30,44-45H,17-19H2,1-11H3,(H,38,48)(H,39,47)(H,40,52)(H,41,46)(H,42,49)/t22-,23-,25-,26-,27-,29-,30-/m0/s1 |
InChI Key |
XASNPUUQPBYCIC-YIJMGOARSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N(C)[C@@H](CC1=CC=CC=C1)[C@H](CC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)OC)O)NC(=O)[C@H](CO)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)CC(C(CC1=CC=CC=C1)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)C(CO)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


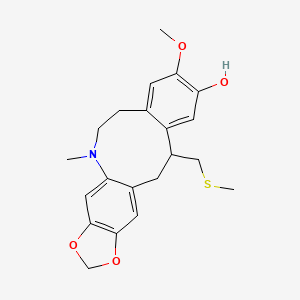
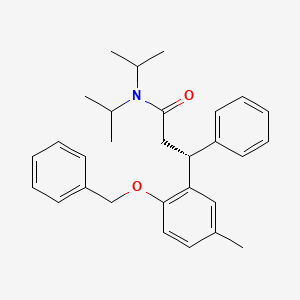
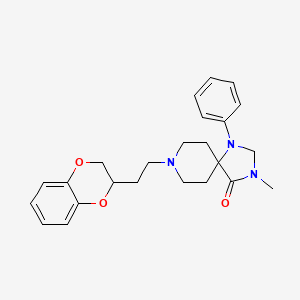
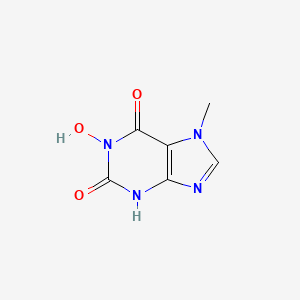

![2-(4-Bromobenzoyl)-4-(4-bromophenyl)-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B15195916.png)
